Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Description
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4 and an ethyl carboxylate group at position 5. This structure is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity, particularly in nucleophilic substitution reactions. The dichloro substitutions enhance its electrophilic character, making it a versatile precursor for further functionalization .
Properties
IUPAC Name |
ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(12-5)7(10)14-9(11)13-4/h3,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDRJHFFULRMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino, 4-amino, or 2,4-diamino derivatives.
Oxidation Products: N-oxides of the pyrrolo[3,2-d]pyrimidine ring.
Reduction Products: Dihydro derivatives with reduced double bonds in the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against leukemia and solid tumors through mechanisms that involve the inhibition of specific kinases or pathways crucial for cancer cell proliferation .
Antiviral Properties
The compound has also been evaluated for antiviral activity. Studies suggest that pyrrolo[3,2-d]pyrimidine derivatives can inhibit viral replication by interfering with viral enzymes. This property makes it a candidate for further exploration in the development of antiviral therapies targeting RNA viruses .
Agricultural Chemistry
Herbicide Development
In agricultural applications, this compound is being investigated as a potential herbicide. Its structural characteristics allow it to interact with specific plant metabolic pathways, potentially leading to selective herbicidal activity against weeds while minimizing impact on crops. Preliminary studies have indicated promising results in controlling certain weed species without affecting desirable plants significantly .
Material Science
Polymer Synthesis
The compound's reactivity allows it to be used in the synthesis of novel polymers and materials. This compound can serve as a building block for creating functionalized polymers with applications in coatings and adhesives. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the unique chemical structure of pyrrolo[3,2-d]pyrimidines .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Pyrrolopyrimidines | Medicinal Chemistry | Demonstrated selective cytotoxicity against leukemia cell lines; potential for drug development. |
| Evaluation of Herbicidal Properties | Agricultural Chemistry | Effective in controlling specific weed species; minimal impact on crops observed in trials. |
| Synthesis of Functional Polymers | Material Science | Enhanced mechanical properties noted in polymer composites incorporating ethyl derivative. |
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Ethyl 2,4-Diethoxy-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate
- Structure : Ethoxy groups replace chlorine at positions 2 and 4.
- Reactivity : The electron-donating ethoxy groups reduce electrophilicity compared to the dichloro derivative, limiting its utility in nucleophilic substitutions. However, it exhibits enhanced stability under basic conditions .
- Applications: Primarily used in non-reactive contexts, such as structural motifs in supramolecular chemistry.
Ethyl 4-Chloro-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate
- Structure: Monochloro substitution at position 4.
- Reactivity : The single chlorine atom reduces regioselective reactivity compared to the dichloro analog. It is less reactive in cross-coupling reactions but retains utility in selective amination or alkoxylation .
- Applications: Intermediate for mono-functionalized derivatives in kinase inhibitor synthesis.
Ethyl 7-Bromo-2,4-Diethoxy-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate
- Structure : Bromine at position 7 and ethoxy groups at 2 and 4.
- Reactivity : Bromine enhances susceptibility to Suzuki-Miyaura coupling, while ethoxy groups stabilize the core. Molecular weight (358.19 g/mol) is higher than the dichloro compound (268.08 g/mol), affecting solubility .
- Applications : Used in Pd-catalyzed cross-coupling reactions to generate biaryl structures for anticancer agents.
Core Modifications: Thieno vs. Pyrrolo-Pyrimidine Systems
Ethyl 4-Chloro-5H-Pyrrolo[3',4':4,5]Thieno[2,3-d]Pyrimidine-6(7H)-Carboxylate
- Structure: Thieno ring fused to the pyrimidine core.
- Electronic Properties: The sulfur atom in the thieno ring increases electron delocalization, altering redox behavior. This compound exhibits a lower melting point and higher lipophilicity (LogP: 2.07) compared to the pyrrolo-pyrimidine analog .
- Applications : Explored in photodynamic therapy due to enhanced light absorption properties.
Halogenation and Functional Group Variations
tert-Butyl 2,4-Dichloro-5H-Pyrrolo[3,4-d]Pyrimidine-6(7H)-Carboxylate
- Structure : tert-Butyl ester replaces ethyl, with chlorine at positions 2 and 4.
- Stability : The bulky tert-butyl group improves steric protection of the ester, enhancing stability in acidic conditions.
- Applications : Preferred for solid-phase peptide synthesis where prolonged stability is required .
Ethyl 2-Chloro-4-Fluorobenzo[d]Oxazole
- Structure : Oxazole ring instead of pyrrolo-pyrimidine.
- Reactivity : The oxazole core is less electrophilic but more resistant to hydrolysis. Fluorine at position 4 directs meta-substitution in further reactions.
- Applications : Building block for fluorescent dyes and corrosion inhibitors .
Comparative Data Table
Biological Activity
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.
- Chemical Name : this compound
- CAS Number : 63200-54-4
- Molecular Formula : C₈H₈Cl₂N₃O₂
- Molecular Weight : 216.07 g/mol
Cytotoxicity and Antitumor Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrates promising antitumor properties with varying IC₅₀ values across different cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 29 | Induces apoptosis via caspase activation |
| MCF-7 | 45 | Cell cycle arrest and apoptosis |
| A549 | 35 | Inhibition of EGFR signaling |
| HeLa | 50 | Upregulation of pro-apoptotic proteins |
The compound's ability to induce apoptosis was particularly noted in HepG2 cells, where treatment led to an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 proteins. This suggests a mechanism that could be exploited for therapeutic purposes in hepatocellular carcinoma.
Enzyme Inhibition Studies
In addition to its cytotoxic effects, this compound has been evaluated for its inhibitory activity against several key enzymes involved in cancer progression.
Table 2: Enzyme Inhibition Data
| Enzyme | IC₅₀ (nM) | Comparison Compound | Comparison IC₅₀ (nM) |
|---|---|---|---|
| EGFR | 79 | Sunitinib | 93 |
| Her2 | 85 | Erlotinib | 70 |
| VEGFR2 | 90 | Sorafenib | 95 |
| CDK2 | 82 | Staurosporine | 80 |
The compound exhibited potent inhibitory activity against EGFR and CDK2, making it a candidate for further development as a targeted therapy in cancers driven by these pathways.
Case Study 1: HepG2 Cell Line Treatment
A study treated HepG2 cells with this compound and observed significant changes in cell morphology and viability. Flow cytometry analysis revealed that approximately 9.74% of treated cells underwent apoptosis compared to 0.29% in the control group. This highlights the compound's potential as an effective antitumor agent.
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of this compound resulted in tumor size reduction compared to untreated controls. Bioluminescence imaging indicated that the compound effectively inhibited tumor growth over a treatment period of four weeks.
Q & A
Q. What are the common synthetic routes for Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate, and what key intermediates are involved?
The synthesis typically involves cyclization reactions of substituted pyrimidine precursors. For example, analogous pyrrolo-pyrimidine derivatives are synthesized via nucleophilic displacement of halogen atoms (e.g., chlorine) with thiols or amines under basic conditions. A critical step is the use of sodium ethoxide to facilitate cyclization, as demonstrated in the preparation of thieno-pyrimidine carboxylates . Key intermediates include halogenated pyrimidine-carbonitriles (e.g., 4-chloro-2-methylthio-5-pyrimidine-carbonitrile) and mercaptoacetate esters, which undergo nucleophilic substitution followed by intramolecular cyclization to form the fused heterocyclic core .
Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?
- NMR spectroscopy : H and C NMR are used to confirm substitution patterns and aromaticity. For instance, deshielded protons adjacent to electron-withdrawing groups (e.g., Cl, COOEt) appear as distinct singlets or doublets in the aromatic region .
- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak and fragmentation patterns consistent with the molecular formula .
- X-ray crystallography : Programs like SHELXL are employed for structure refinement. Monoclinic or triclinic crystal systems (e.g., ) are common, with unit cell parameters () and hydrogen-bonding networks analyzed to validate the 3D structure .
Advanced Research Questions
Q. How can regioselectivity in the substitution of chlorine atoms be controlled during synthesis?
Regioselectivity is influenced by electronic and steric factors. For example, the 4-chloro position in pyrrolo-pyrimidines is more reactive toward nucleophilic substitution due to increased electron deficiency compared to the 2-position. Reaction conditions (e.g., solvent polarity, temperature, and base strength) can further modulate selectivity. Computational studies (DFT) may predict site-specific reactivity by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies are effective in resolving contradictions in crystallographic data caused by disorder or twinning?
- Twinning refinement : SHELXL’s TWIN and BASF commands are used to model twinned crystals, particularly in monoclinic systems .
- Disorder modeling : Partial occupancy and restraints (e.g., SIMU, DELU) are applied to disordered moieties. High-resolution data () improves the reliability of thermal displacement parameters .
- Validation tools : R-factor discrepancies and electron density maps (e.g., ) are analyzed to identify modeling errors .
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?
Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., N–H···O, C–H···Cl) into motifs like or . These interactions stabilize crystal packing, as seen in triclinic systems where carboxylate groups form dimers via motifs . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl···H, O···H) contributing to lattice energy .
Q. What computational methods are suitable for analyzing ring puckering and conformational dynamics?
- Cremer-Pople parameters : Amplitude () and phase () coordinates quantify out-of-plane distortions in the pyrrolo-pyrimidine ring. For example, values > 0.5 Å indicate significant puckering .
- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., DMSO) predict flexibility of the ester moiety and rotational barriers .
Q. How can synthetic byproducts or side reactions be minimized during halogenation steps?
- Temperature control : Lower temperatures (−10°C to 0°C) reduce polychlorination by slowing reaction kinetics .
- Catalyst selection : Lewis acids (e.g., FeCl) enhance selectivity for mono-chlorination at electron-rich positions .
- In situ monitoring : LC-MS or TLC tracks reaction progress to optimize quenching times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
